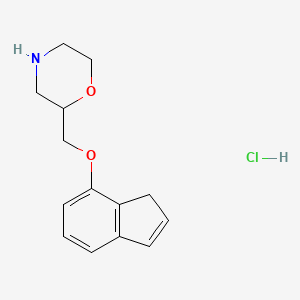
Chlorhydrate d'indéloxazine
Vue d'ensemble
Description
Le chlorhydrate d'indéloxazine est un composé qui a été commercialisé comme antidépresseur et activateur cérébral au Japon et en Corée du Sud. Il était principalement utilisé pour le traitement des symptômes psychiatriques associés aux maladies cérébrovasculaires, tels que la dépression résultant d'un accident vasculaire cérébral, les troubles émotionnels et l'avolition . Le this compound agit comme un agent libérant la sérotonine, un inhibiteur de la recapture de la noradrénaline et un antagoniste du récepteur NMDA .
Applications De Recherche Scientifique
Chemistry: It has been used as a model compound in studies of neurotransmitter release and reuptake mechanisms.
Mécanisme D'action
Target of Action
Indeloxazine hydrochloride primarily targets the serotonin transporter (SERT) and the norepinephrine transporter (NET) . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating their action.
Mode of Action
Indeloxazine hydrochloride acts as a serotonin releasing agent and a norepinephrine reuptake inhibitor . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft, leading to prolonged neuron signaling. As a serotonin releasing agent, it induces the release of serotonin into the synaptic cleft, enhancing serotonergic neurotransmission . It also acts as an NMDA receptor antagonist , which can modulate glutamatergic neurotransmission .
Biochemical Pathways
Indeloxazine hydrochloride affects the monoaminergic neurotransmission pathway by modulating the levels of serotonin and norepinephrine . It also influences the cholinergic system by enhancing acetylcholine release in the forebrain through activation of the 5-HT4 receptor . The modulation of these neurotransmitter systems can lead to various downstream effects, including potential antidepressant and neuroprotective effects .
Result of Action
The modulation of serotonin, norepinephrine, and acetylcholine levels by Indeloxazine hydrochloride can result in various molecular and cellular effects. It has been found to possess nootropic, neuroprotective, anticonvulsant, and antidepressant-like effects in animal models . These effects are likely due to the enhanced neurotransmission in the brain resulting from the drug’s action.
Analyse Biochimique
Biochemical Properties
Indeloxazine hydrochloride acts as a serotonin releasing agent, norepinephrine reuptake inhibitor, and NMDA receptor antagonist . It has been found to enhance acetylcholine release in the rat forebrain through activation of the 5-HT4 receptor via its action as a serotonin releasing agent .
Cellular Effects
Indeloxazine hydrochloride has been found to possess neuroprotective, anticonvulsant, and antidepressant-like effects in animal models . It has been shown to enhance acquisition of learned behavior and desynchronize spontaneous EEG in Wistar rats .
Molecular Mechanism
The molecular mechanism of action of Indeloxazine hydrochloride involves its role as a serotonin releasing agent and a norepinephrine reuptake inhibitor . It also acts as an NMDA receptor antagonist . These actions contribute to its antidepressant and cerebral activating properties .
Temporal Effects in Laboratory Settings
It is known that the drug was removed from the market in 1998 due to reported lack of effectiveness .
Dosage Effects in Animal Models
It has been shown to have antidepressant-like effects in animal models .
Metabolic Pathways
Indeloxazine hydrochloride is rapidly metabolized in rats, with the major metabolite being the trans-indandiol analogue
Transport and Distribution
It is known that the drug can cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that it localizes to various compartments within brain cells .
Méthodes De Préparation
La synthèse du chlorhydrate d'indéloxazine implique la réaction de la 2-(3H-indén-4-yloxymethyl)morpholine avec l'acide chlorhydrique. La voie de synthèse comprend la formation de la liaison éther indényle et la fermeture subséquente du cycle morpholine . Les méthodes de production industrielles impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le chlorhydrate d'indéloxazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Chimie : Il a été utilisé comme composé modèle dans des études sur les mécanismes de libération et de recapture des neurotransmetteurs.
Mécanisme d'action
Le this compound exerce ses effets par le biais de multiples mécanismes :
Agent libérant la sérotonine : Il augmente la libération de sérotonine dans le cerveau, ce qui contribue à atténuer les symptômes dépressifs.
Inhibiteur de la recapture de la noradrénaline : En inhibant la recapture de la noradrénaline, il augmente les niveaux de ce neurotransmetteur dans le cerveau, contribuant à ses effets antidépresseurs.
Antagoniste du récepteur NMDA : Il bloque les récepteurs NMDA, qui sont impliqués dans la neurotransmission excitatrice, offrant des effets neuroprotecteurs.
Amélioration de la libération d'acétylcholine : Le this compound améliore la libération d'acétylcholine dans le cerveau antérieur du rat par l'activation du récepteur 5-HT4.
Comparaison Avec Des Composés Similaires
Le chlorhydrate d'indéloxazine peut être comparé à d'autres composés qui ont des propriétés pharmacologiques similaires :
Chlorhydrate de bifémélane : Utilisé cliniquement pour réduire l'apathie et les troubles émotionnels chez les patients atteints de maladies cérébrovasculaires.
Idébenone : Connu pour ses propriétés neuroprotectrices et utilisé dans le traitement des maladies neurodégénératives.
Viloxazine : Un antidépresseur qui agit comme un inhibiteur de la recapture de la noradrénaline.
Amitriptyline : Un antidépresseur tricyclique qui inhibe la recapture de la sérotonine et de la noradrénaline.
Le this compound est unique en raison de son action combinée comme agent libérant la sérotonine, inhibiteur de la recapture de la noradrénaline et antagoniste du récepteur NMDA, ce qui fournit un large éventail d'effets thérapeutiques .
Propriétés
IUPAC Name |
2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBHLNDPKPIPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60929-23-9 (Parent) | |
| Record name | Indeloxazine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60983582 | |
| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65043-22-3 | |
| Record name | Indeloxazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65043-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indeloxazine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDELOXAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QZ6NE84E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
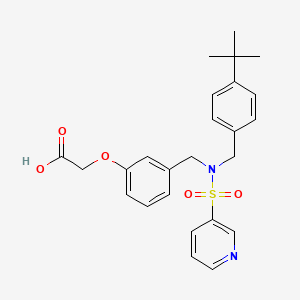
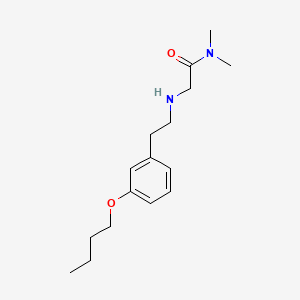
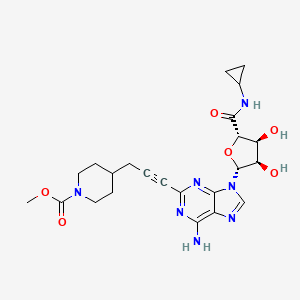

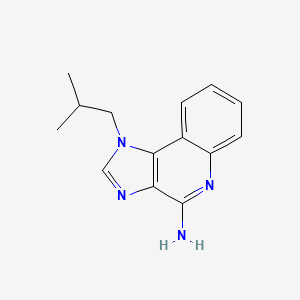
![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)
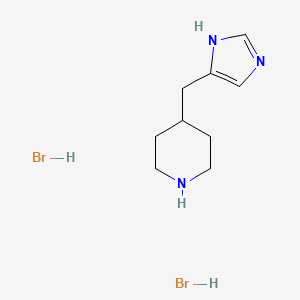
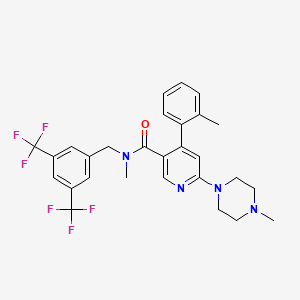
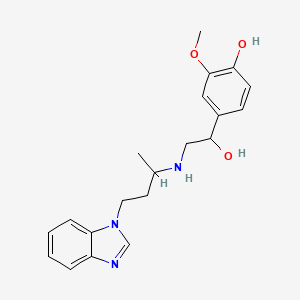

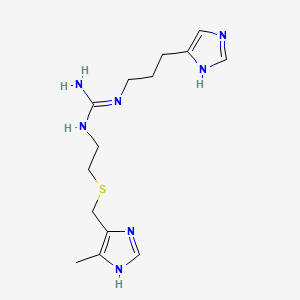
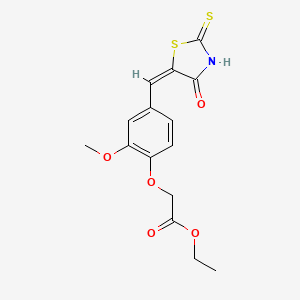
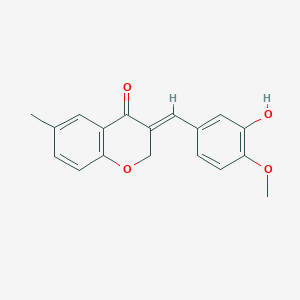
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)
